Mtt formazan

Descripción general

Descripción

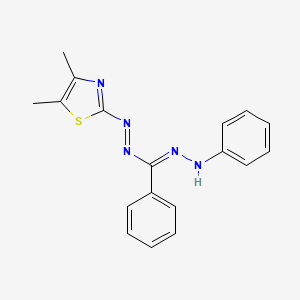

Mtt formazan, chemically known as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenylformazan, is a purple-colored, water-insoluble compound. It is a product of the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by metabolically active cells. This reduction is facilitated by NAD(P)H-dependent oxidoreductase enzymes present in viable cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mtt formazan is typically synthesized in a laboratory setting through the enzymatic reduction of MTT. The process involves the following steps:

Preparation of MTT Solution: MTT is dissolved in a suitable solvent such as phosphate-buffered saline (PBS) at a concentration of 5 mg/mL.

Reduction Reaction: The MTT solution is added to a culture of metabolically active cells. .

Solubilization: The insoluble this compound crystals are dissolved using a solubilization solution, such as dimethyl sulfoxide (DMSO) or an acidified ethanol solution.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to culture cells in large volumes, followed by the addition of MTT and subsequent extraction and purification of this compound.

Análisis De Reacciones Químicas

Types of Reactions

Mtt formazan primarily undergoes reduction reactions. The reduction of MTT to this compound is a key reaction in various assays .

Common Reagents and Conditions

Reagents: MTT, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), acidified ethanol.

Conditions: The reduction reaction is typically carried out at 37°C in a cell culture environment

Major Products

The major product of the reduction reaction is this compound, which is characterized by its purple color and insolubility in water .

Aplicaciones Científicas De Investigación

Key Applications

-

Cell Viability and Proliferation Studies

- Cancer Research : The MTT assay is extensively used to evaluate the cytotoxic effects of chemotherapeutic agents on cancer cell lines. By determining the reduction of MTT to formazan, researchers can quantify the effectiveness of drugs in inhibiting cancer cell growth .

- Tissue Engineering : In regenerative medicine, the assay helps assess cell viability within scaffolds, guiding the development of effective tissue-engineering strategies .

- Pharmaceutical Development

- Environmental Toxicology

- Microbial Studies

Cancer Cell Sensitivity

A study investigated the sensitivity of various cancer cell lines to ionizing radiation using the MTT assay. Results indicated that while radiation induced metabolic viability in exposed cells (as indicated by increased formazan production), it also led to an underestimation of actual cell death when compared with direct cell counting methods . This highlights the importance of interpreting MTT results cautiously.

Impact of Growth Media on Bacterial Viability

Another research focused on how different growth media compositions affect MTT reduction in bacterial cultures. The findings revealed that specific amino acids could enhance formazan production significantly, suggesting that careful selection of growth conditions is essential for accurate viability assessments in microbial studies .

Limitations and Considerations

While the MTT assay is widely accepted, it has limitations:

- Interference from Medium Components : Certain components in growth media can interfere with formazan production or solubilization, leading to inaccurate results .

- Non-specificity : The assay may not exclusively reflect mitochondrial activity; formazan can also accumulate in other cellular compartments, complicating interpretations regarding metabolic activity .

Mecanismo De Acción

The mechanism of action of Mtt formazan involves the enzymatic reduction of MTT by NAD(P)H-dependent oxidoreductase enzymes in viable cells. This reduction process converts the yellow MTT into purple this compound, which accumulates inside and on the surface of the cells .

Comparación Con Compuestos Similares

Similar Compounds

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTT, XTT is reduced to a water-soluble formazan product, making it more convenient for certain assays.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): MTS produces a formazan product that is soluble in cell culture media, eliminating the need for a solubilization step.

Uniqueness

Mtt formazan is unique in its widespread use in cell viability assays due to its reliable colorimetric properties and the ease of quantification using spectrophotometry .

Actividad Biológica

MTT formazan is a product of the reduction of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) and serves as a vital indicator in various biological assays, particularly for assessing cell viability and metabolic activity. Understanding its biological activity is essential for interpreting results from assays that utilize MTT, such as the widely adopted MTT assay.

MTT is a mono-tetrazolium salt characterized by a positively charged quaternary tetrazole ring surrounded by aromatic rings. Upon entering viable cells, MTT is reduced by mitochondrial dehydrogenases, predominantly succinate dehydrogenase, leading to the formation of violet-blue water-insoluble formazan crystals. The amount of formazan produced correlates directly with the number of viable cells, as only metabolically active cells can catalyze this reaction .

Biological Activity and Applications

The biological activity of this compound is primarily assessed through its application in the MTT assay, which measures cell proliferation, viability, and cytotoxicity. The assay is based on the principle that living cells reduce MTT to formazan, which can be quantified spectrophotometrically.

Key Findings:

- Cell Viability Assessment : The MTT assay has become a standard method to evaluate cell viability across various cell types and conditions. It is particularly useful in cancer research and drug testing .

- Metabolic Activity Measurement : The reduction of MTT reflects the general metabolic activity of cells, providing insights into cellular health and function .

- Cytotoxicity Evaluation : The assay can be employed to determine the cytotoxic effects of drugs or environmental toxins on cultured cells .

Factors Influencing MTT Reduction

Several factors can influence the reduction of MTT and subsequent formazan production:

- Cell Type : Different cell lines exhibit varied metabolic activities; for instance, activated lymphocytes produce significantly more formazan than their resting counterparts .

- Incubation Time : Prolonged incubation times generally increase OD levels up to a saturation point, beyond which no further reduction occurs due to potential cytotoxic effects or metabolic saturation .

- Culture Conditions : The medium's composition (e.g., pH, glucose content) affects metabolic activity and thus the rate of formazan production .

Study 1: Impact of Ionizing Radiation

A study investigated the effects of ionizing radiation on cell viability using the MTT assay. Cells exposed to radiation showed a significant reduction in formazan production correlating with decreased cell numbers. Specifically, at doses of 5 Gy and 7 Gy, there was a 20-35% reduction in MTT index compared to unirradiated controls .

Study 2: Growth Media Composition

Research examining how growth media components affect microbial cells' ability to reduce MTT found that certain amino acids enhanced formazan production. Histidine was identified as having the most substantial effect on Gram-positive and Gram-negative bacteria .

Data Table: Summary of Research Findings

Propiedades

IUPAC Name |

N'-anilino-N-[(4,5-dimethyl-1,3-thiazol-2-yl)imino]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5S/c1-13-14(2)24-18(19-13)23-22-17(15-9-5-3-6-10-15)21-20-16-11-7-4-8-12-16/h3-12,20H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFKVQOPAJDJLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N=NC(=NNC2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23305-68-2 | |

| Record name | [2-(4,5-Dimethyl-2-thiazolyl)diazenyl]phenylmethanone 2-phenylhydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23305-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4,5-dimethylthiazol-2-yl)-3,5-diphenylformazan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.